molecular formula C15H17NO5S B1387248 3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid CAS No. 1170565-67-9

3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid

Cat. No.: B1387248
CAS No.: 1170565-67-9
M. Wt: 323.4 g/mol
InChI Key: NCVSCFRIKRANCX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopropylcarbonyl group, a dihydroindole group, and a sulfonyl group attached to a propanoic acid. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the dihydroindole ring, followed by the introduction of the cyclopropylcarbonyl and sulfonyl groups. The exact synthesis route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The dihydroindole ring is a heterocyclic structure that contains a nitrogen atom, while the cyclopropylcarbonyl and sulfonyl groups add additional complexity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For example, the carbonyl group in the cyclopropylcarbonyl moiety could potentially undergo nucleophilic addition reactions, while the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl and carbonyl groups would likely make this compound soluble in polar solvents .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry, depending on its biological activity .

Properties

IUPAC Name

3-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c17-14(18)6-8-22(20,21)12-3-4-13-11(9-12)5-7-16(13)15(19)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVSCFRIKRANCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid
Reactant of Route 2
3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid
Reactant of Route 3
3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid
Reactant of Route 4
3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid
Reactant of Route 5
3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid
Reactant of Route 6
3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid

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